1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one is a compound that belongs to the class of organic compounds known as phenylimidazoles. These compounds are characterized by the presence of an imidazole ring attached to a phenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Vorbereitungsmethoden
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one typically involves the reaction of an imidazole derivative with a phenylpropanone precursor. One common method involves the use of a copper(I) catalyst and potassium carbonate in an aprotic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but differs in the substituent attached to the phenyl group.
1-(4-Methoxyphenyl)-1H-imidazole: This compound contains a methoxy group attached to the phenyl ring and is used as a catalyst in organic reactions.
1-Phenylimidazole: A simpler compound with only a phenyl group attached to the imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
95826-99-6 |
---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-imidazol-1-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)12(15)14-8-7-13-9-14/h2-10H,1H3 |
InChI-Schlüssel |
DJUPXBAUERTRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.